molecular formula C12H20N2O8P2S B10773720 alpha.beta-methylene-2-thio-UDP

alpha.beta-methylene-2-thio-UDP

Cat. No.: B10773720
M. Wt: 414.31 g/mol
InChI Key: HGGLEWIKYOGGHB-YSSBGUOXSA-N
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Description

Alpha.beta-methylene-2-thio-UDP is a synthetic organic compound that belongs to the class of nucleotide analogues. It is structurally characterized by the presence of a methylene group and a thio group attached to the uridine diphosphate (UDP) molecule. This compound is of significant interest in the field of pharmacology due to its potential therapeutic applications and its role in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha.beta-methylene-2-thio-UDP typically involves the modification of the uridine diphosphate molecule. One common method includes the introduction of a methylene group at the alpha and beta positions and a thio group at the 2-position of the UDP molecule. This can be achieved through a series of chemical reactions involving the use of specific reagents and catalysts.

The thio group can be introduced using thiolation reactions, where thiol reagents are used to replace specific functional groups on the UDP molecule .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha.beta-methylene-2-thio-UDP undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to convert the thio group to a thiol or other reduced forms.

    Substitution: The methylene group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can result in the formation of various substituted UDP analogues.

Scientific Research Applications

Alpha.beta-methylene-2-thio-UDP has a wide range of applications in scientific research:

    Chemistry: It is used as a tool to study nucleotide analogues and their interactions with enzymes and receptors.

    Biology: The compound is employed in research on cellular signaling pathways, particularly those involving nucleotide receptors.

    Medicine: It has potential therapeutic applications in the treatment of diseases related to nucleotide signaling, such as certain types of cancer and inflammatory conditions.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of alpha.beta-methylene-2-thio-UDP involves its interaction with specific molecular targets, such as nucleotide receptors. The compound can bind to these receptors and modulate their activity, leading to changes in cellular signaling pathways. This can result in various biological effects, such as the regulation of cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Alpha-thio-beta,gamma-methylene-ATP: This compound is similar in structure but has different functional groups attached to the ATP molecule.

    Beta,gamma-methylene-ATP: Another nucleotide analogue with a methylene group at the beta and gamma positions.

    Alpha-thio-ATP: A nucleotide analogue with a thio group at the alpha position.

Uniqueness

Alpha.beta-methylene-2-thio-UDP is unique due to the specific combination of methylene and thio groups attached to the UDP molecule. This unique structure allows it to interact with nucleotide receptors in a distinct manner, making it a valuable tool in biochemical research and potential therapeutic applications.

Properties

Molecular Formula

C12H20N2O8P2S

Molecular Weight

414.31 g/mol

IUPAC Name

[[(2S,3S,4R,5R)-3,4-dimethyl-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid

InChI

InChI=1S/C12H20N2O8P2S/c1-7-8(2)11(14-4-3-10(15)13-12(14)25)22-9(7)5-21-24(19,20)6-23(16,17)18/h3-4,7-9,11H,5-6H2,1-2H3,(H,19,20)(H,13,15,25)(H2,16,17,18)/t7-,8+,9+,11+/m0/s1

InChI Key

HGGLEWIKYOGGHB-YSSBGUOXSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@H](O[C@@H]1COP(=O)(CP(=O)(O)O)O)N2C=CC(=O)NC2=S)C

Canonical SMILES

CC1C(C(OC1COP(=O)(CP(=O)(O)O)O)N2C=CC(=O)NC2=S)C

Origin of Product

United States

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